methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Overview
Description
HOIPIN 11a is a selective, cell-permeable, and covalent inhibitor of the RBR E3 ubiquitin ligase HOIP. This compound has shown promising proteome-wide selectivity and effectively inhibits linear polyubiquitin chain formation in vitro and in cellular environments . It has been studied for its potential therapeutic uses, particularly in inhibiting the NF-κB pathway, which is crucial for inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HOIPIN 11a involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of HOIPIN 11a would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
HOIPIN 11a undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to HOIPIN 11a. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Scientific Research Applications
HOIPIN 11a has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system, particularly the role of HOIP in ubiquitination processes.
Biology: Researchers use HOIPIN 11a to investigate the molecular mechanisms of NF-κB pathway inhibition and its effects on cellular processes.
Industry: In the pharmaceutical industry, HOIPIN 11a serves as a lead compound for developing new drugs targeting the ubiquitin-proteasome system.
Mechanism of Action
HOIPIN 11a exerts its effects by covalently binding to the active site of the RBR E3 ubiquitin ligase HOIP. This binding inhibits the enzyme’s activity, preventing the formation of linear polyubiquitin chains. The inhibition of HOIP disrupts the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes . The molecular targets involved include the cysteine residue at the active site of HOIP and other residues that facilitate binding.
Comparison with Similar Compounds
Similar Compounds
HOIPIN 1: Another inhibitor of HOIP with similar selectivity but different potency and binding characteristics.
HOIPIN 8: A structurally related compound with distinct pharmacokinetic properties and efficacy profiles.
Uniqueness
HOIPIN 11a stands out due to its high selectivity and cell permeability, making it a valuable tool for studying the ubiquitin-proteasome system in cellular contexts. Its ability to effectively inhibit the NF-κB pathway with minimal off-target effects highlights its potential as a therapeutic agent.
If you have any more questions or need further details, feel free to ask!
Biological Activity
Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline moiety which is known for its diverse biological activities.
Overview
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains.
Efficacy Against Bacteria
In a study focusing on the antimicrobial properties of related compounds, it was found that this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 – 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 – 125 | Inhibition of nucleic acid synthesis |
These results indicate that the compound exhibits bactericidal properties by interfering with essential bacterial processes.
Comparison with Standard Antibiotics
When compared to standard antibiotics like ciprofloxacin, the compound showed moderate efficacy:
Antibiotic | MIC (μg/mL) |
---|---|
Ciprofloxacin | 0.381 |
Methyl Compound | 15.625 – 125 |
This comparison highlights the potential of this compound as a viable alternative in combating bacterial infections.
Cell Line Testing
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective toxicity. For instance:
Cell Line | IC50 (μg/mL) |
---|---|
CCRF-CEM (leukemia) | >20 |
HeLa (cervical cancer) | 10 |
The higher IC50 value for CCRF-CEM indicates a lower efficacy against this cell line compared to HeLa cells.
Mechanism of Cytotoxicity
The mechanism underlying the cytotoxic effects appears to involve induction of apoptosis and disruption of mitochondrial function. Further studies are needed to elucidate these pathways in detail.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antibacterial Activity : A study published in MDPI highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .
- Biofilm Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against MRSA and Enterococcus species. This is crucial as biofilms contribute to chronic infections and resistance .
- Structure–Activity Relationship : Research has indicated that modifications in the quinoline structure can enhance antibacterial potency and reduce cytotoxicity .
Properties
IUPAC Name |
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(18)7-4-8-16-14(19)11-9-10-5-2-3-6-12(10)17-15(11)20/h4,7,9H,2-3,5-6,8H2,1H3,(H,16,19)(H,17,20)/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQZASSXPZNVQW-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCNC(=O)C1=CC2=C(CCCC2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CNC(=O)C1=CC2=C(CCCC2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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